AFDye-488-DBCO

Overview

Description

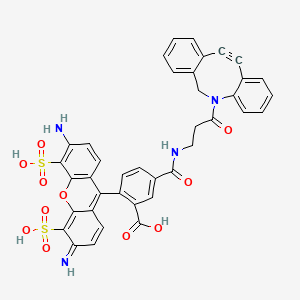

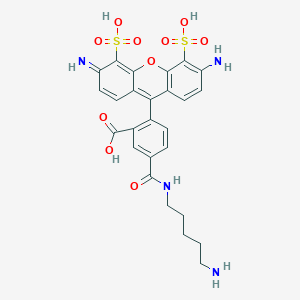

AFDye-488-DBCO is a water-soluble, green-fluorescent probe used for copper-less detection of azide-tagged biomolecules. It is a bright and highly photostable dye, optimally excited by the 488 nm laser line. This compound is particularly useful in applications where the presence of copper is a concern, making it an ideal alternative to copper-requiring fluorescent alkynes .

Preparation Methods

Synthetic Routes and Reaction Conditions

AFDye-488-DBCO is synthesized through a series of chemical reactions involving the conjugation of a fluorescent dye (AFDye-488) with dibenzocyclooctyne (DBCO). The synthesis typically involves the following steps:

Activation of the Fluorescent Dye: The fluorescent dye is activated using a suitable activating agent.

Conjugation with DBCO: The activated dye is then reacted with DBCO under mild conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The process is carried out in large reactors with continuous monitoring and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

AFDye-488-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly selective and efficient, forming a stable triazole linkage without the need for a copper catalyst .

Common Reagents and Conditions

Reagents: Azide-tagged biomolecules, this compound.

Conditions: Room temperature, aqueous or organic solvents, neutral pH.

Major Products

The major product of the reaction between this compound and azide-tagged biomolecules is a stable triazole-linked conjugate, which retains the fluorescent properties of the dye .

Scientific Research Applications

AFDye-488-DBCO has a wide range of applications in scientific research, including:

Chemistry: Used in click chemistry for labeling and detecting azide-tagged molecules.

Biology: Employed in live-cell imaging and tracking of biomolecules.

Medicine: Utilized in diagnostic assays and therapeutic research.

Industry: Applied in the development of biosensors and other analytical tools .

Mechanism of Action

AFDye-488-DBCO exerts its effects through the SPAAC reaction, where the DBCO moiety reacts with azide groups on biomolecules to form a stable triazole linkage. This reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications. The fluorescent properties of the dye allow for easy detection and imaging of the labeled biomolecules .

Comparison with Similar Compounds

AFDye-488-DBCO is structurally and functionally similar to other fluorescent dyes such as Alexa Fluor 488, CF 488 Dye, and DyLight 488. it offers unique advantages:

Copper-Free Reaction: Unlike some other dyes, this compound does not require a copper catalyst, reducing potential cytotoxicity.

High Photostability: It is highly photostable, making it suitable for long-term imaging applications.

Water Solubility: Its water solubility enhances its compatibility with biological systems .

List of Similar Compounds

- Alexa Fluor 488

- CF 488 Dye

- DyLight 488

- Atto 488

- Fluorescein

Properties

IUPAC Name |

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H28N4O11S2/c40-29-15-13-26-33(27-14-16-30(41)37(56(51,52)53)35(27)54-34(26)36(29)55(48,49)50)25-12-11-23(19-28(25)39(46)47)38(45)42-18-17-32(44)43-20-24-7-2-1-5-21(24)9-10-22-6-3-4-8-31(22)43/h1-8,11-16,19,40H,17-18,20,41H2,(H,42,45)(H,46,47)(H,48,49,50)(H,51,52,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVKILBVLFUYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C(=C6OC7=C5C=CC(=C7S(=O)(=O)O)N)S(=O)(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H28N4O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

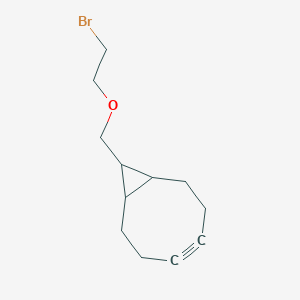

![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)

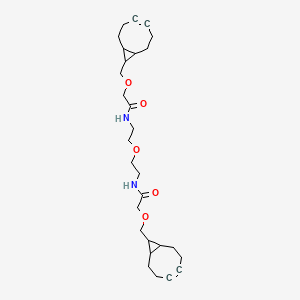

![N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8116025.png)

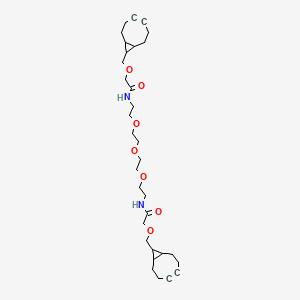

![2-(3-Amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[4-(2,5-dioxopyrrol-1-yl)butylcarbamoyl]benzoic acid](/img/structure/B8116038.png)

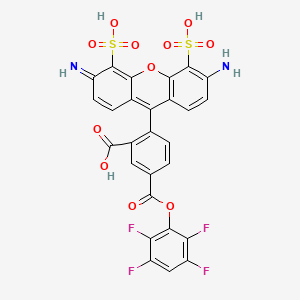

![Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)](/img/structure/B8116070.png)